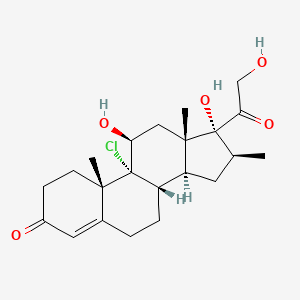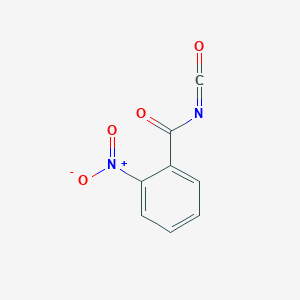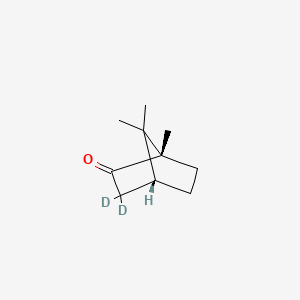
3-Methoxy-17-(trifluoroacetyl)-morphinan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-17-(trifluoroacetyl)-morphinan is a synthetic compound with the molecular formula C19H22F3NO2 and a molecular weight of 353.379 g/mol . This compound is part of the morphinan class, which is known for its diverse pharmacological properties.
Métodos De Preparación
The synthesis of 3-Methoxy-17-(trifluoroacetyl)-morphinan involves several steps. One common method includes the use of chiral ruthenium catalysts for regiospecific transfer hydrogenation . The reaction conditions typically involve refluxing the reaction mixture for a specified period, followed by neutralization and purification steps . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Methoxy-17-(trifluoroacetyl)-morphinan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Methoxy-17-(trifluoroacetyl)-morphinan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-17-(trifluoroacetyl)-morphinan involves its interaction with specific molecular targets, such as opioid receptors. This interaction can modulate various signaling pathways, leading to its pharmacological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-Methoxy-17-(trifluoroacetyl)-morphinan can be compared with other morphinan derivatives, such as:
Dextromethorphan: Known for its antitussive properties.
Oxycodone: Used for pain management.
Hydrocodone: Another opioid analgesic with similar properties.
Propiedades
Fórmula molecular |
C19H22F3NO2 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[(1R,9R,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone |
InChI |
InChI=1S/C19H22F3NO2/c1-25-13-6-5-12-10-16-14-4-2-3-7-18(14,15(12)11-13)8-9-23(16)17(24)19(20,21)22/h5-6,11,14,16H,2-4,7-10H2,1H3/t14-,16-,18-/m1/s1 |
Clave InChI |
SZCFNJQNDARHPA-QGPMSJSTSA-N |
SMILES isomérico |
COC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1 |
SMILES canónico |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)





![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)






